molecular formula C9H9N3O3 B1367861 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine CAS No. 924871-23-8

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Cat. No.: B1367861
CAS No.: 924871-23-8
M. Wt: 207.19 g/mol
InChI Key: OPWARCFFAHTIAW-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine typically involves the reaction of 3-methoxyphenol with appropriate reagents to introduce the oxadiazole ring. One common method is the cyclization of 3-methoxyphenoxyacetic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 4-(3-Hydroxyphenoxy)-1,2,5-oxadiazol-3-amine.

    Reduction: Corresponding amines or alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its energetic properties and thermal stability.

    3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine:

Uniqueness

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and potential applications. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-13-6-3-2-4-7(5-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWARCFFAHTIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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